N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including an isoxazole ring, an oxadiazole ring, and a pyrazole ring . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The isoxazole ring can undergo various reactions depending on the conditions and reagents used . The oxadiazole and pyrazole rings also have their own unique reactivity .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research on similar heterocyclic compounds, such as those containing isoxazole, oxadiazole, and pyrazole rings, has demonstrated their utility in organic synthesis. For example, studies on the lithiation of methyl-substituted isoxazoles, oxadiazoles, and thiadiazoles have explored lateral lithiation reactions, which are crucial for creating new compounds with potential applications in drug development and materials science (Micetich, 1970).
Medicinal Chemistry and Drug Design
Compounds with similar structures have been investigated for their potential therapeutic effects. For example, the synthesis and biological evaluation of pyrazole derivatives have been conducted to explore their antidepressant and anticonvulsant activities, indicating the potential of these compounds in developing new treatments for neurological conditions (Abdel‐Aziz, 2009).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the compound , have been studied, indicating the potential use of these compounds in addressing bacterial infections, including tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Insecticidal and Pesticidal Applications
Furthermore, research on anthranilic diamide derivatives containing oxadiazole rings, which are related to the structure of the queried compound, has shown promising results in the field of agriculture as insecticides, highlighting their potential to contribute to pest management strategies (Liu et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-7-13(8(2)19-18-7)15(22)16-6-12-17-14(21-24-12)10-5-11(23-20-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,22)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJOEIXKQMGNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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